molecular formula C10H16 B073298 cis,trans-1,5-Cyclodecadiene CAS No. 1124-78-3

cis,trans-1,5-Cyclodecadiene

Cat. No. B073298
CAS RN: 1124-78-3
M. Wt: 136.23 g/mol
InChI Key: RDAFFINKUCJOJK-UYIJSCIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis,trans-1,5-Cyclodecadiene is a cyclic hydrocarbon compound with the molecular formula C10H16. It is commonly used in scientific research for its unique properties and potential applications. In

Mechanism Of Action

The mechanism of action of cis,trans-1,5-Cyclodecadiene is not fully understood, but it is believed to act as a ligand, binding to metal ions and facilitating catalysis. It may also interact with other molecules in the body, potentially influencing biochemical and physiological processes.

Biochemical And Physiological Effects

Cis,trans-1,5-Cyclodecadiene has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. It has also been studied for its potential to inhibit cancer cell growth and to protect against neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using cis,trans-1,5-Cyclodecadiene in lab experiments is its unique structure, which allows for the study of its properties and potential applications. However, one limitation is its potential toxicity, which must be taken into account when working with the compound.

Future Directions

There are many potential future directions for the study of cis,trans-1,5-Cyclodecadiene. One area of interest is its potential use in drug delivery systems, as it has been shown to have good biocompatibility. Additionally, further research is needed to fully understand its mechanism of action and potential applications in catalysis and organic synthesis. Finally, the development of new synthetic methods for cis,trans-1,5-Cyclodecadiene could lead to new applications and discoveries in the field of chemistry.

Synthesis Methods

Cis,trans-1,5-Cyclodecadiene can be synthesized through a variety of methods, including the Diels-Alder reaction and the Birch reduction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic compound. In the case of cis,trans-1,5-Cyclodecadiene, the diene used is 1,5-cyclooctadiene and the dienophile used is maleic anhydride. The Birch reduction involves the reduction of an aromatic compound using sodium metal and an alcohol. In the case of cis,trans-1,5-Cyclodecadiene, the starting material is 1,5-cyclooctadiene and the alcohol used is methanol.

Scientific Research Applications

Cis,trans-1,5-Cyclodecadiene has been used in a variety of scientific research applications, including as a ligand in catalysis, as a building block in organic synthesis, and as a precursor for the synthesis of natural products. It has also been studied for its potential use as a drug delivery system and as a molecular switch in nanotechnology.

properties

CAS RN

1124-78-3

Product Name

cis,trans-1,5-Cyclodecadiene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1Z,5E)-cyclodeca-1,5-diene

InChI

InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7+

InChI Key

RDAFFINKUCJOJK-UYIJSCIWSA-N

Isomeric SMILES

C1CC/C=C\CC/C=C/C1

SMILES

C1CCC=CCCC=CC1

Canonical SMILES

C1CCC=CCCC=CC1

Other CAS RN

17755-14-5
1124-78-3

Origin of Product

United States

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